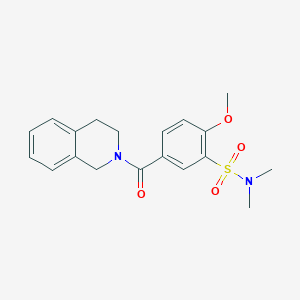
2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines a methoxy group, a dimethylamino group, and a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reduction of isoquinoline to 1,2,3,4-tetrahydroisoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol . The tetrahydroisoquinoline derivative is then coupled with a sulfonamide group through a series of reactions involving intermediates like benzenamine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Benzenamine, 2-methoxy-N,N-dimethyl-: Shares the methoxy and dimethylamino groups but lacks the tetrahydroisoquinoline moiety.
1,4-Dimethoxy-2-methylbenzene: Contains methoxy groups but differs in the overall structure and functional groups.
2-(2-Methoxy-5-methylphenyl)propanal: Similar in having a methoxy group but differs significantly in the rest of the structure.
Uniqueness
The uniqueness of 2-METHOXY-N,N-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-20(2)26(23,24)18-12-15(8-9-17(18)25-3)19(22)21-11-10-14-6-4-5-7-16(14)13-21/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMOOBKFBNUDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














